1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
This compound is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.29 g/mol . The bicyclo[2.1.1]hexane core introduces significant ring strain, while the 2-oxa (oxygen atom in the ring) and 3-methyl substituents modulate steric and electronic properties. It serves as a critical intermediate in medicinal chemistry, particularly for peptide synthesis and protease inhibitor design, leveraging the Boc group’s stability under basic conditions .
Properties
IUPAC Name |
3-methyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-8-13(9(15)16)5-12(6-13,18-8)7-14-10(17)19-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWZGQVBNAPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (commonly referred to as the tert-butoxycarbonyl derivative of a bicyclic amino acid) is a significant structure in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H21NO5, with a molecular weight of 253.31 g/mol. The structure includes a bicyclic framework, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 253.31 g/mol |
| Purity | >99% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biomolecules.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for various physiological responses.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic amino acids, including this compound, showed significant inhibition against enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Research highlighted in the International Journal of Molecular Sciences reported that compounds with similar structures exhibited considerable antioxidant activity, suggesting potential applications in preventing oxidative damage in cells .
- Therapeutic Applications : A recent review indicated that bicyclic amino acid derivatives are being explored for their potential use in drug formulations targeting cancer and metabolic disorders due to their ability to penetrate cellular membranes and modulate intracellular processes .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound serves as a building block in the synthesis of various pharmaceuticals. Its bicyclic structure provides a scaffold that can be modified to enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors in enzyme systems relevant to cancer treatment.
2. Peptide Synthesis
Due to its Boc-protected amino group, this compound is particularly useful in peptide synthesis. The protection of the amino group allows for selective reactions without affecting other functional groups, facilitating the construction of complex peptide sequences.
Synthetic Methodologies
1. Organic Synthesis
The compound can be synthesized through several pathways involving the coupling of amino acids with protected intermediates. One common method involves the use of di-tert-butyl dicarbonate to introduce the Boc group selectively.
2. Asymmetric Synthesis
The compound's structure allows for asymmetric synthesis approaches, which are vital for producing enantiomerically pure compounds necessary in pharmacology. Techniques such as chiral auxiliary methods or asymmetric catalysis can be employed to generate specific stereoisomers.
Case Studies
1. Synthesis of Anticancer Agents
Research has demonstrated the utility of this compound in synthesizing novel anticancer agents. For example, derivatives have shown promising activity against specific cancer cell lines, indicating that modifications to the bicyclic structure can lead to enhanced therapeutic profiles.
2. Enzyme Inhibition Studies
Studies have explored the inhibition potential of compounds derived from 1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid against various enzymes involved in metabolic pathways. These investigations are crucial for understanding how structural modifications affect biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs:
Key Observations:
Ring System Variations :
- The target compound’s bicyclo[2.1.1]hexane core distinguishes it from the azabicyclo[3.1.0]hexane system in the Parchem compound , which has a smaller, more strained ring.
- The spirocyclobutane analog (CAS 2490374-81-5) introduces a fused cyclobutane, enhancing rigidity but increasing molecular weight .
Functional Group Modifications: The 3-methyl group in the target compound reduces conformational flexibility compared to the ethyl-substituted analog (CID 165947345) . The 2-oxa (oxygen atom) in the target compound improves solubility in polar solvents relative to non-oxa analogs like CID 165947345 .
Boc Protection :
- All compounds utilize the Boc group for amine protection, but its placement (e.g., on a methyl, ethyl, or spiro-substituent) alters steric bulk and deprotection kinetics .
Key Findings:
- The target compound’s 3-methyl group slightly reduces lipophilicity (LogP = 1.8) compared to the ethyl-substituted analog (LogP = 2.1), enhancing solubility .
- The spirocyclobutane analog’s low solubility (~5 mg/L) limits its utility in aqueous reaction systems .
- Deprotection of the Boc group in the target compound occurs faster under trifluoroacetic acid (TFA) than in analogs with bulkier substituents .
Q & A
Basic: What are the key synthetic routes for synthesizing this bicyclic compound?
The synthesis typically involves:
- Amine Protection : Introducing the tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydroxide) to protect the amine functionality .
- Cyclization : Formation of the bicyclo[2.1.1]hexane core via intramolecular cycloaddition or ring-closing metathesis, often catalyzed by transition metals like palladium or ruthenium .
- Carboxylic Acid Activation : Post-cyclization oxidation or hydrolysis to generate the carboxylic acid group .
Critical intermediates are characterized using NMR and mass spectrometry to confirm structural integrity .
Basic: How is the stereochemistry of the bicyclic core validated?
- X-ray Crystallography : Provides unambiguous confirmation of the 3D arrangement of atoms, particularly for strained bicyclic systems .
- NMR Spectroscopy : NOESY or ROESY experiments identify spatial proximities between protons, resolving ambiguities in chair or boat conformations .
Advanced: How do reaction conditions impact the yield of the bicyclic core formation?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency by stabilizing transition states, while protic solvents may hinder reactivity .
- Catalyst Optimization : Palladium-based catalysts with bulky ligands improve regioselectivity in cycloadditions, reducing by-products like regioisomers .
- Temperature Control : Slow heating (e.g., reflux in THF at 65°C) minimizes decomposition of thermally sensitive intermediates .
Advanced: What strategies address stereochemical challenges during synthesis?
- Chiral Auxiliaries : Temporary chiral groups enforce desired stereochemistry during cyclization, later removed via hydrolysis .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions yield enantiomerically pure products .
- Chromatographic Resolution : Preparative HPLC with chiral columns separates diastereomers when asymmetric synthesis fails .
Methodological: How can the BOC group be selectively introduced or removed?
- Introduction : React the free amine with Boc₂O in a biphasic system (water/dichloromethane) with a phase-transfer catalyst (e.g., DMAP) for high selectivity .
- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C to cleave the BOC group without degrading the bicyclic core .
Data Analysis: How are contradictions in reaction yields resolved during scale-up?
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify bottlenecks (e.g., incomplete cyclization at >10 mmol scale) .
- Heat/Mass Transfer Analysis : Computational fluid dynamics (CFD) models optimize stirring rates and cooling efficiency in large reactors .
Application: What role does this compound play in medicinal chemistry?
- Peptide Mimetics : The rigid bicyclic scaffold mimics β-turn structures in proteins, enabling studies on protease inhibitors or GPCR ligands .
- Prodrug Design : The carboxylic acid group facilitates conjugation with bioactive moieties (e.g., antiviral nucleosides) via ester or amide linkages .
Reaction Optimization: How are side reactions during oxidation minimized?
- Controlled Oxidation : Use mild oxidizing agents like TEMPO/NaClO₂ to selectively convert alcohols to carboxylic acids without over-oxidizing the bicyclic ring .
- Protection of Sensitive Groups : Temporarily protect the amine with BOC before oxidation to prevent unwanted side reactions at the nitrogen center .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
